molecular formula C5H7ClO2 B14599160 2-(Chloromethyl)but-2-enoic acid CAS No. 60941-00-6

2-(Chloromethyl)but-2-enoic acid

Cat. No.: B14599160
CAS No.: 60941-00-6
M. Wt: 134.56 g/mol
InChI Key: YFEHTNHSPUZXEU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)but-2-enoic acid is an organic compound characterized by the presence of a chloromethyl group attached to a butenoic acid backbone. This compound is a derivative of crotonic acid and is known for its reactivity due to the presence of both the chloromethyl and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)but-2-enoic acid typically involves the chlorination of crotonic acid. One common method is the reaction of crotonic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:

CH3CH=CHCOOH+SOCl2CH3CH=CHCOCl+SO2+HCl\text{CH}_3\text{CH=CHCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH=CHCOCl} + \text{SO}_2 + \text{HCl} CH3​CH=CHCOOH+SOCl2​→CH3​CH=CHCOCl+SO2​+HCl

The resulting crotonyl chloride is then treated with formaldehyde (CH2O) and hydrochloric acid (HCl) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)but-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The double bond in the butenoic acid backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Halogens (Br2, Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of derivatives such as 2-(Aminomethyl)but-2-enoic acid.

    Addition: Formation of dihalogenated or hydrogenated products.

    Oxidation/Reduction: Formation of corresponding alcohols or carboxylic acid derivatives.

Scientific Research Applications

2-(Chloromethyl)but-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)but-2-enoic acid involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. The chloromethyl group acts as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can disrupt normal cellular functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Crotonic Acid: Similar structure but lacks the chloromethyl group.

    2-(Bromomethyl)but-2-enoic Acid: Similar structure with a bromomethyl group instead of chloromethyl.

    2-(Hydroxymethyl)but-2-enoic Acid: Similar structure with a hydroxymethyl group instead of chloromethyl.

Uniqueness

2-(Chloromethyl)but-2-enoic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

CAS No.

60941-00-6

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

2-(chloromethyl)but-2-enoic acid

InChI

InChI=1S/C5H7ClO2/c1-2-4(3-6)5(7)8/h2H,3H2,1H3,(H,7,8)

InChI Key

YFEHTNHSPUZXEU-UHFFFAOYSA-N

Canonical SMILES

CC=C(CCl)C(=O)O

Origin of Product

United States

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